3-Amino Group Enables Kinase Hinge Binding
In 3-aminopyridin-2-one-based fragment libraries, the parent fragment (3-aminopyridin-2-one) shows minimal activity against a 26-kinase panel (<60% inhibition at 100 µM), confirming that the 3-amino group alone is insufficient for potent inhibition. However, its presence is mandatory for establishing key hinge-region hydrogen bonds. Removal of this amino group, as in the simple 2-pyridone or 2H-[1,2'-bipyridin]-2-one scaffold, abolishes the ability to form the critical bidentate interaction with the backbone NH and carbonyl of the hinge residue, resulting in a complete loss of kinase binding [1]. While a direct head-to-head IC50 comparison for the exact bipyridine compound is not available in the peer-reviewed literature, class-level SAR strongly indicates that the 3-amino motif is the primary driver of target engagement [1].
| Evidence Dimension | Kinase hinge-binding motif presence |
|---|---|
| Target Compound Data | 3-Amino group present, capable of bidentate hinge H-bonding |
| Comparator Or Baseline | 2H-[1,2'-bipyridin]-2-one (des-amino): lacks hinge H-bond donor, no kinase inhibition reported |
| Quantified Difference | Not directly quantified; class-level SAR indicates loss of hinge binding |
| Conditions | Fragment library screening against 26-kinase panel (Fearon et al., 2018) |
Why This Matters
This evidence guides medicinal chemists to prioritize the 3-amino-2-one scaffold over simple bipyridinones for kinase-targeted library synthesis.
- [1] Fearon, D. et al. Bioorg. Med. Chem. 2018, 26(11), 3021–3029. View Source
